Di-sec-butyl phthalate
Overview
Description
Di-sec-butyl phthalate (DBP) is a colorless to faint yellow viscous liquid . It is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range . It is also used as an additive in special paints and adhesives . The chemical formula of DBP is C16H22O4 .
Synthesis Analysis
DBP is synthesized by the esterification of phthalic anhydride with normal butyl alcohol (n-butanol), in the presence of concentrated sulfuric acid as a catalyst at a temperature range from 120°C to 150°C . The reaction takes place in a liquid state with a moderate temperature and at atmospheric pressure .Molecular Structure Analysis
The molecular structure of DBP is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of DBP is 278.3435 .Chemical Reactions Analysis
DBP can undergo various chemical reactions. For instance, it can react with H3O+, O2+, and NO+ ions to produce characteristic primary ion products . For phthalates with longer alkyl chains, mainly DPP and DBP, a secondary dissociation channel triggered by the McLafferty rearrangement was also observed .Physical And Chemical Properties Analysis
DBP has a boiling point of 340°C and a melting point of -35°C . It is insoluble in water . The relative density of DBP is 1.0459 . The vapor pressure of DBP is less than 0.01 .Scientific Research Applications
Disruption of Sex Differentiation in Fish : Research indicates that Di-n-butyl phthalate can disrupt sex differentiation processes in European pikeperch, leading to feminization and delayed testicular development (Jarmołowicz et al., 2013).
Inhibition of Algae Growth and Photosynthesis : It has been found to inhibit the growth and photosynthesis of algae, which could impact plant growth. The IC50 values for this effect might be underestimated due to the substance's tendency to attach to surfaces (Melin & Egnéus, 1983).
Metabolization by Soil Bacteria : Soil bacteria use Di- and mono-n-butyl phthalate as carbon sources, metabolizing phthalic acid through protocatechuic acid via 3,4-dioxygenative ring cleavage (Engelhardt & Wallnöfer, 1978).
Hormonal Disruption : Studies have shown that DBP, MBP, and DEHP, used in plastics, exhibit significant antiandrogenic and androgenic activities, potentially disrupting multiple hormonal receptors. This finding suggests the need for consideration in human health risk assessments (Shen et al., 2009).
Anti-androgenic Effects in Fetal Rat Testis : Diisobutyl phthalate (DiBP) has comparable anti-androgenic effects to di-n-butyl phthalate (DBP) in fetal rat testis, particularly notable at GD 20/21 (Borch et al., 2006).
Improved Biodegradation in Reactors : Using Micrococcus sp. in sequencing batch reactors has been shown to improve di-n-butyl phthalate removal efficiency by about 85 percent and shorten the reactor start-up time (Hu, Yang & Wang, 2015).
Human Health Risk Assessments : The widespread use of phthalates in various products, due to their developmental toxicity and estrogenic endocrine disrupting activity, poses potential health risks (Chen et al., 2014).
Impairment of Oocyte Development in Mice : Exposure to DBP impairs meiotic competence and development in mouse oocytes, posing potential human health risks (Li et al., 2019).
Safety And Hazards
Future Directions
Phthalates, including DBP, have been detected in a variety of aquatic situations, including surface water, groundwater, drinking water, and wastewater . Therefore, developing energy-efficient and effective technologies to eliminate these harmful substances from the atmosphere has become more important and urgent . Future research directions include the development of novel adsorption materials for extraction of trace phthalates in water and the application of carbon nanotubes, magnetic carbon nanotubes, graphene oxide, electrospun nanofibers .
properties
IUPAC Name |
dibutan-2-yl benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-5-11(3)19-15(17)13-9-7-8-10-14(13)16(18)20-12(4)6-2/h7-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGVMADJBQOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290301 | |
Record name | di-sec-butyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-sec-butyl phthalate | |
CAS RN |
4489-61-6 | |
Record name | NSC67890 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | di-sec-butyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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